Evidence Point 1: Structural Divergence at the C-3 Position Confers a Unique Molecular Identity and Weight Difference
Cefuracetime is the 3-acetyloxymethyl analog of cefuroxime, featuring an esterified acetyloxymethyl moiety at the C-3 position of the cephem nucleus, whereas cefuroxime possesses a carbamoyloxymethyl group [1]. This key structural difference results in a distinct molecular formula and weight. This differentiation is critical for analytical method development, as it alters the compound's chromatographic retention time and mass spectral fragmentation pattern compared to the parent drug [2].
| Evidence Dimension | Molecular Structure & Weight |
|---|---|
| Target Compound Data | Cefuracetime: C17H17N3O8S, Molar Mass = 423.40 g/mol. Contains C-3 acetyloxymethyl group. |
| Comparator Or Baseline | Cefuroxime: C16H16N4O8S, Molar Mass = 424.39 g/mol. Contains C-3 carbamoyloxymethyl group. |
| Quantified Difference | Difference in molecular formula (C17H17N3O8S vs. C16H16N4O8S) and molar mass (423.40 vs. 424.39 g/mol). |
| Conditions | Theoretical calculation and structural characterization by NMR and MS. |
Why This Matters
This structural divergence necessitates the use of Cefuracetime as a specific analytical reference standard for the accurate quantification and identification of Cefuroxime Sodium Impurity B (EP Impurity B), which cannot be reliably performed using cefuroxime itself.
- [1] PubChem. Compound Summary for CID 9571078, Cefuracetime. National Center for Biotechnology Information. Accessed 2024. View Source
- [2] ChemWhat. Cefuroxime EP Impurity B. Product Datasheet. Accessed 2024. View Source
